Propacetamol

Übersicht

Beschreibung

Propacetamol ist ein nicht-opioider Analgetikum und AntipyretikumThis compound wird häufig in klinischen Umgebungen eingesetzt, in denen eine intravenöse Verabreichung bevorzugt wird, wie z. B. in der postoperativen Versorgung oder wenn eine orale Verabreichung nicht möglich ist .

Wissenschaftliche Forschungsanwendungen

Propacetamol has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study prodrug activation and hydrolysis mechanisms.

Biology: Investigated for its effects on cellular processes and enzyme activity.

Medicine: Widely used in clinical trials to evaluate its efficacy and safety as an analgesic and antipyretic agent.

Industry: Employed in the development of new drug formulations and delivery systems

Wirkmechanismus

Target of Action

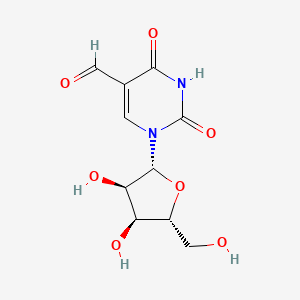

Propacetamol is a prodrug that is completely hydrolyzed to paracetamol . The primary targets of this compound are the enzymes COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in processes such as inflammation, pain, and fever .

Mode of Action

This compound is hydrolyzed to paracetamol, which then weakly inhibits COX-1 and COX-2 . This inhibition results in a decrease in prostaglandin synthesis . As a result, the drug has a low anti-inflammatory activity but significant analgesic and antipyretic properties .

Biochemical Pathways

The mechanism of action of paracetamol, the active metabolite of this compound, is complex and involves effects in both the peripheral and central systems . In the peripheral system, the action is characterized by direct COX inhibition . In the central system, the action is characterized by inhibition of COX, serotonergic descending neuronal pathway, L-arginine/NO pathway, and the cannabinoid system . Paracetamol can also combine with arachidonic acid in the brain and spinal cord to form N-arachidonoylphenolamine .

Pharmacokinetics

This compound is rapidly hydrolyzed to paracetamol by plasma esterases . Pharmacokinetic analysis with intravenous this compound showed a significantly higher and earlier maximum plasma concentration than orally administered paracetamol . The Cmax, Tmax, and AUC are 12.72 mcg/ml, 0.25 h, and 25.5 mcg.h/ml respectively .

Result of Action

The result of this compound’s action is the relief of pain and reduction of fever . This is achieved through the formation of N-arachidonoylphenolamine, which gives paracetamol its analgesic and antipyretic properties .

Biochemische Analyse

Biochemical Properties

Propacetamol plays a significant role in biochemical reactions by being hydrolyzed into paracetamol, which then exerts its effects. Paracetamol interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. Paracetamol inhibits these enzymes, leading to a reduction in the synthesis of prostaglandins, which are mediators of pain and inflammation . Additionally, paracetamol can interact with the serotonergic system and the endocannabinoid system, contributing to its analgesic effects .

Cellular Effects

This compound, through its active form paracetamol, affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Paracetamol inhibits the COX enzymes in cells, leading to decreased production of prostaglandins, which reduces pain and inflammation. It also affects the serotonergic descending neuronal pathway and the L-arginine/nitric oxide pathway, which play roles in pain modulation . Furthermore, paracetamol can influence gene expression related to inflammatory responses and cellular stress .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to paracetamol, which then exerts its effects. Paracetamol inhibits the COX enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins. This inhibition reduces the production of pro-inflammatory mediators. Paracetamol also affects the central nervous system by modulating the serotonergic and endocannabinoid systems .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is rapidly hydrolyzed to paracetamol, leading to a quick onset of action. The duration of its effects is relatively short, typically lasting around 4 to 6 hours . The stability of this compound in solution is an important consideration, as it can degrade over time, affecting its efficacy. Long-term effects on cellular function have been observed, with repeated administration potentially leading to changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound provides effective analgesia and antipyresis. At higher doses, toxic effects can occur, including liver damage due to the accumulation of toxic metabolites . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect. Beyond this threshold, increasing the dose does not significantly enhance the effects but increases the risk of toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. Once hydrolyzed to paracetamol, it undergoes further metabolism in the liver. Paracetamol is primarily metabolized by conjugation with glucuronic acid and sulfate, forming non-toxic metabolites. A small fraction is metabolized by the cytochrome P450 enzyme system to form a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which can cause liver damage if not detoxified by glutathione . The metabolic pathways of this compound and paracetamol are crucial for understanding their pharmacokinetics and potential toxicity .

Transport and Distribution

This compound is transported and distributed within cells and tissues after intravenous administration. It is rapidly hydrolyzed to paracetamol, which is then distributed throughout the body. Paracetamol can cross the blood-brain barrier, allowing it to exert central analgesic effects. It is also distributed to various tissues, including the liver, where it undergoes metabolism . Transporters and binding proteins play roles in the distribution and localization of paracetamol within cells .

Subcellular Localization

The subcellular localization of this compound, once hydrolyzed to paracetamol, affects its activity and function. Paracetamol is primarily localized in the cytoplasm, where it interacts with COX enzymes and other biomolecules. It can also be found in the endoplasmic reticulum and mitochondria, where it influences cellular metabolism and stress responses . Post-translational modifications and targeting signals may direct paracetamol to specific cellular compartments, affecting its efficacy and safety .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

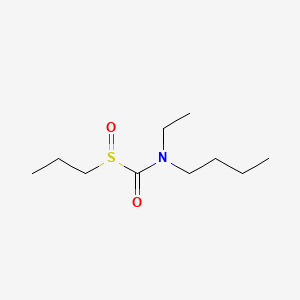

Propacetamol wird durch Veresterung von Paracetamol mit Diethylglycin synthetisiert. Die Reaktion umfasst die folgenden Schritte:

Veresterung: Paracetamol wird in Gegenwart eines geeigneten Katalysators mit Diethylglycin umgesetzt, um this compound zu bilden.

Reinigung: Das Produkt wird durch Techniken wie Umkristallisation oder Chromatographie gereinigt, um reines this compound zu erhalten.

Industrielle Produktionsverfahren

In industriellen Umgebungen umfasst die Produktion von this compound großtechnische Veresterungsprozesse. Die Reaktionsbedingungen werden optimiert, um Ausbeute und Reinheit zu maximieren. Üblicherweise wird die Reaktion in einem Lösungsmittel wie Ethanol oder Methanol mit einem sauren Katalysator wie Schwefelsäure durchgeführt, um den Veresterungsprozess zu erleichtern .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Hydrolyse: Im Körper wird this compound hydrolysiert, um Paracetamol und Diethylglycin freizusetzen.

Oxidation und Reduktion: Während this compound selbst typischerweise nicht an Oxidations- oder Reduktionsreaktionen beteiligt ist, kann seine aktive Form, Paracetamol, unter bestimmten Bedingungen diese Reaktionen durchlaufen.

Häufige Reagenzien und Bedingungen

Hydrolyse: Diese Reaktion findet in wässrigen Umgebungen statt, oft katalysiert durch Enzyme im Körper.

Oxidation: Paracetamol kann durch Mittel wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Paracetamol kann mit Reduktionsmitteln wie Natriumborhydrid reduziert werden.

Hauptprodukte, die gebildet werden

Hydrolyse: Die Hauptprodukte sind Paracetamol und Diethylglycin.

Oxidation: Die Oxidation von Paracetamol kann zur Bildung von Chinonimin-Derivaten führen.

Reduktion: Die Reduktion von Paracetamol regeneriert typischerweise die Stammverbindung aus ihren oxidierten Formen.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um Prodrug-Aktivierungs- und Hydrolysemechanismen zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Enzymaktivität.

Medizin: Wird in klinischen Studien häufig eingesetzt, um seine Wirksamkeit und Sicherheit als Analgetikum und Antipyretikum zu beurteilen.

Industrie: Wird bei der Entwicklung neuer Arzneimittelformulierungen und -verabreichungssysteme eingesetzt

Wirkmechanismus

This compound entfaltet seine Wirkung durch seinen aktiven Metaboliten, Paracetamol. Der Mechanismus beinhaltet:

Hemmung der Prostaglandinsynthese: Paracetamol hemmt das Enzym Cyclooxygenase (COX), wodurch die Synthese von Prostaglandinen reduziert wird, die Vermittler von Schmerzen und Fieber sind.

Zentralnervensystem-Effekte: Paracetamol wirkt auf das zentrale Nervensystem und beeinflusst Pfade wie den serotonergen absteigenden neuronalen Pfad und den L-Arginin/Stickoxid-Pfad.

Analyse Chemischer Reaktionen

Types of Reactions

Propacetamol undergoes several types of chemical reactions, including:

Hydrolysis: In the body, this compound is hydrolyzed to release paracetamol and diethylglycine.

Oxidation and Reduction: While this compound itself is not typically involved in oxidation or reduction reactions, its active form, paracetamol, can undergo these reactions under certain conditions.

Common Reagents and Conditions

Hydrolysis: This reaction occurs in aqueous environments, often catalyzed by enzymes in the body.

Oxidation: Paracetamol can be oxidized by agents such as hydrogen peroxide or potassium permanganate.

Reduction: Paracetamol can be reduced using reducing agents like sodium borohydride.

Major Products Formed

Hydrolysis: The major products are paracetamol and diethylglycine.

Oxidation: Oxidation of paracetamol can lead to the formation of quinone imine derivatives.

Reduction: Reduction of paracetamol typically regenerates the parent compound from its oxidized forms.

Vergleich Mit ähnlichen Verbindungen

Propacetamol ist unter den Analgetika aufgrund seiner Prodrug-Natur einzigartig, die eine intravenöse Verabreichung und einen raschen Wirkungseintritt ermöglicht. Ähnliche Verbindungen umfassen:

Paracetamol (Acetaminophen): Die aktive Form von this compound, die üblicherweise zur Linderung von Schmerzen und Fieber eingesetzt wird.

Phenacetin: Ein älteres Analgetikum, das mit Paracetamol verwandt ist, wird aufgrund von Sicherheitsbedenken seltener eingesetzt.

Ibuprofen: Ein nichtsteroidales Antirheumatikum (NSAR) mit ähnlichen analgetischen und antipyretischen Eigenschaften, aber unterschiedlichen Wirkmechanismen.

This compound zeichnet sich durch seine Fähigkeit aus, durch intravenöse Verabreichung eine schnelle Schmerzlinderung zu erzielen, was es besonders nützlich in klinischen Umgebungen macht, in denen ein schneller Wirkungseintritt entscheidend ist .

Eigenschaften

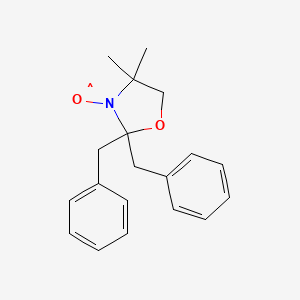

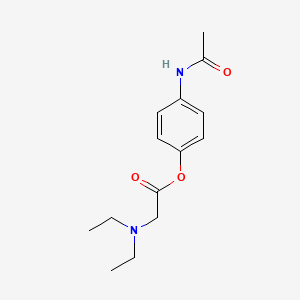

IUPAC Name |

(4-acetamidophenyl) 2-(diethylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-4-16(5-2)10-14(18)19-13-8-6-12(7-9-13)15-11(3)17/h6-9H,4-5,10H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGAJCQTLIRCFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)OC1=CC=C(C=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057800 | |

| Record name | Propacetamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

434.5ºC at 760 mmHg | |

| Record name | Propacetamol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09288 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Soluble | |

| Record name | Propacetamol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09288 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

As propacetamol is a prodrug, its mechanism of action is directly linked to the activity of paracetamol. The mechanism of action of paracetamol is described by the inhibition of prostaglandin synthesis. This inhibition is attained by inhibition of COX-1 and COX-2 in an environment where arachidonic acid and peroxides are kept low. It is considered that paracetamol presents a very complex mechanism of action involving effects in the peripheral system, described by direct COX inhibition; the central system, characterized by inhibition of COX, serotonergic descending neuronal pathway, L-arginine/NO pathway and cannabinoid system; and a redox mechanism. In the brain and spinal cord, paracetamol can combine with arachidonic acid to form N-arachidonoylphenolamine. This metabolite is an activator of capsaicin receptor (TRPV1) and cannabinoid CB1. | |

| Record name | Propacetamol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09288 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

66532-85-2 | |

| Record name | Propacetamol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66532-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propacetamol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066532852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propacetamol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09288 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propacetamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propacetamol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPACETAMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CHW4JMR82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does propacetamol exert its analgesic and antipyretic effects?

A1: this compound itself is inactive. After intravenous administration, it is rapidly hydrolyzed by non-specific esterases in the blood to its active metabolite, acetaminophen []. While the precise mechanism of action of acetaminophen remains incompletely understood, it is thought to inhibit cyclooxygenase (COX) enzymes, primarily COX-2, involved in prostaglandin synthesis. This reduces pain and fever. [, ]

Q2: Is this compound effective in managing postoperative pain?

A2: Yes, numerous studies demonstrate the efficacy of a single dose of intravenous this compound in providing effective analgesia for about four hours in a significant proportion of patients experiencing acute postoperative pain. [, ]

Q3: Does this compound offer advantages over other analgesics like ketoprofen in specific surgical settings?

A3: Studies comparing this compound to ketoprofen after thyroid surgery have shown that while ketoprofen may provide better immediate pain relief, there is no significant difference between the two drugs in terms of pain relief from 8 hours post-surgery onwards. []

Q4: Can this compound be used effectively as part of multimodal analgesia strategies?

A4: Yes, studies have shown that this compound can be effectively combined with opioids, such as morphine, for postoperative pain management. While it doesn't eliminate opioid-related adverse effects, it can significantly reduce the required opioid dosage. [, , ]

Q5: What is the pharmacokinetic profile of this compound?

A5: this compound is rapidly converted to acetaminophen after intravenous administration. The peak plasma concentration of acetaminophen is reached within 15-60 minutes. It has a half-life of approximately 2-3 hours and is primarily metabolized in the liver. [, ]

Q6: Does gestational age influence the pharmacokinetics of this compound in neonates?

A6: Yes, research indicates a correlation between gestational age and the serum half-life of this compound in neonates. Preterm infants exhibit a longer half-life compared to term infants. []

Q7: Are there any specific contraindications or precautions for this compound use?

A7: While this Q&A focuses on the scientific aspects of this compound, clinicians should always refer to the latest prescribing information for contraindications, precautions, and potential drug interactions.

Q8: Are there different formulations of this compound available?

A8: this compound is primarily available as an intravenous formulation for injection or infusion.

Q9: Are there any stability issues associated with this compound?

A9: this compound for injection is known to be unstable in solution and prone to degradation, potentially leading to changes in pH and compatibility issues with other drugs. It should be used immediately after reconstitution. []

Q10: Does this compound interact with other drugs?

A10: While this Q&A focuses on the scientific aspects and avoids clinical recommendations, it's important to note that this compound, like any drug, may interact with other medications.

Q11: How are this compound and its metabolites analyzed?

A11: Analytical techniques like high-performance liquid chromatography (HPLC) are commonly employed to measure this compound and acetaminophen concentrations in biological samples. []

Q12: Are there ongoing research efforts related to this compound?

A12: While this Q&A is based on the provided research papers, ongoing research might be exploring alternative formulations, delivery systems, or investigating its use in specific patient populations.

Q13: Are there any occupational health concerns associated with handling this compound?

A13: Yes, there have been reports of occupational contact dermatitis in healthcare workers handling this compound, suggesting a potential for allergic sensitization. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Hexadecanoyloxyethylsulfanyl-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B1218886.png)

![6'-(1-amino-2-hydroxyethyl)-4-(3,5-diamino-2,4,6-trihydroxycyclohexyl)oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B1218887.png)

![1-[2-[(2-Hydroxy-3-phenoxypropyl)-methylamino]ethyl-methylamino]-3-phenoxypropan-2-ol;dihydrochloride](/img/structure/B1218889.png)

![4-[2-Hydroxy-2-phenyl-3-(pyridin-4-yl)propyl]pyridin-1(2h)-olate](/img/structure/B1218894.png)